Cas no 342614-29-3 (1,3-dimethyl-1,4-diazepane dihydrochloride)

1,3-dimethyl-1,4-diazepane dihydrochloride 化学的及び物理的性質
名前と識別子
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- 1,3-Dimethyl-1,4-diazepane
- 1,3-dimethyl-1,4-diazepane dihydrochloride
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- MDL: MFCD09864361
- インチ: InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3
- InChIKey: CPZHVHQMQBDZMW-UHFFFAOYSA-N
- ほほえんだ: CC1CN(C)CCCN1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
1,3-dimethyl-1,4-diazepane dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM283847-5g |
1,3-Dimethyl-1,4-diazepane |
342614-29-3 | 95% | 5g |
$1014 | 2021-06-09 | |
Enamine | EN300-196397-0.25g |
1,3-dimethyl-1,4-diazepane |
342614-29-3 | 95% | 0.25g |
$66.0 | 2023-09-17 | |
Enamine | EN300-196397-1.0g |
1,3-dimethyl-1,4-diazepane |
342614-29-3 | 95% | 1g |
$144.0 | 2023-06-01 | |
Enamine | EN300-196397-5.0g |
1,3-dimethyl-1,4-diazepane |
342614-29-3 | 95% | 5g |
$565.0 | 2023-06-01 | |
Enamine | EN300-196397-10g |
1,3-dimethyl-1,4-diazepane |
342614-29-3 | 95% | 10g |
$1014.0 | 2023-09-17 | |
1PlusChem | 1P00CA3F-5g |
1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
342614-29-3 | 95% | 5g |
$711.00 | 2024-05-05 | |
1PlusChem | 1P00CA3F-50mg |
1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
342614-29-3 | 95% | 50mg |
$99.00 | 2024-05-05 | |
1PlusChem | 1P00CA3F-10g |
1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
342614-29-3 | 95% | 10g |
$1316.00 | 2024-05-05 | |
1PlusChem | 1P00CA3F-2.5g |
1H-1,4-Diazepine,hexahydro-1,3-dimethyl-(9CI) |
342614-29-3 | 95% | 2.5g |
$386.00 | 2024-05-05 | |
A2B Chem LLC | AF72155-500mg |
1,3-Dimethyl-1,4-diazepane dihydrochloride |
342614-29-3 | 95% | 500mg |
$146.00 | 2024-04-20 |
1,3-dimethyl-1,4-diazepane dihydrochloride 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
1,3-dimethyl-1,4-diazepane dihydrochlorideに関する追加情報
1,3-Dimethyl-1,4-Diazepane Dihydrochloride: A Comprehensive Overview
1,3-Dimethyl-1,4-diazepane dihydrochloride, a compound with the CAS number 342614-29-3, is a notable chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazepines, which are seven-membered rings containing two nitrogen atoms. The presence of two methyl groups at the 1 and 3 positions imparts unique structural and functional properties to this molecule. The dihydrochloride salt form suggests that the compound exists in its protonated form, which is often preferred for stability and solubility in various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1,3-dimethyl-1,4-diazepane dihydrochloride. Researchers have explored various routes, including ring-closing metathesis and palladium-catalyzed coupling reactions, to construct the diazepine ring with high precision. These methods not only enhance the yield but also ensure the formation of stereochemically pure compounds, which are crucial for pharmacological studies. The ability to synthesize this compound in large quantities has facilitated its exploration in diverse fields such as drug discovery and materials science.
The pharmacological profile of 1,3-dimethyl-1,4-diazepane dihydrochloride has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of ion channels and neurotransmitter receptors, making it a promising candidate for treating neurological disorders such as epilepsy and chronic pain. Additionally, its ability to act as a positive allosteric modulator of certain GABA receptors has opened new avenues for its application in anxiety disorders and sleep disturbances.
One of the most intriguing aspects of this compound is its bioavailability and metabolic stability. Studies conducted using advanced analytical techniques such as LC-MS/MS have revealed that 1,3-dimethyl-1,4-diazepane dihydrochloride exhibits favorable pharmacokinetic properties, including moderate absorption and prolonged half-life. These characteristics make it an attractive candidate for oral drug delivery systems.
In terms of applications beyond pharmacology, 1,3-dimethyl-1,4-diazepane dihydrochloride has shown potential in materials science as a precursor for constructing advanced polymers and hybrid materials. Its rigid diazepine ring structure can serve as a building block for designing high-performance materials with tailored mechanical and electronic properties.
Looking ahead, ongoing research is focused on optimizing the synthesis of 1,3-dimethyl-1,4-diazepane dihydrochloride to minimize environmental impact and reduce production costs. Green chemistry approaches, such as using biocatalysts and renewable feedstocks, are being explored to make this compound more sustainable for large-scale production.
In conclusion, 1,3-dimethyl-1,4-diazepane dihydrochloride (CAS No: 342614-29-3) stands out as a versatile compound with immense potential across multiple disciplines. Its unique chemical structure, coupled with promising pharmacological properties and versatile applications, positions it as a key player in future advancements in medicine and materials science.
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